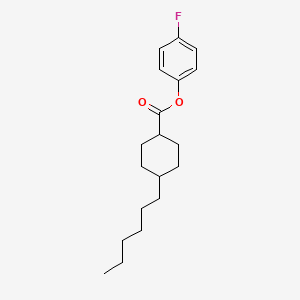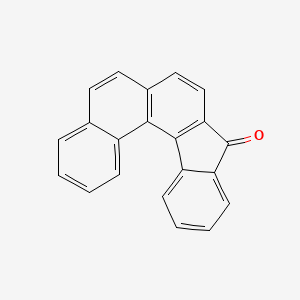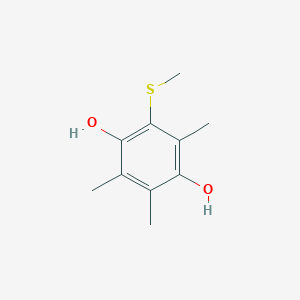
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol is an organic compound with the molecular formula C10H14O2S It is characterized by a benzene ring substituted with three methyl groups, a methylsulfanyl group, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 2,3,5-trimethylphenol.
Methylsulfanyl Substitution:
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methyl-substituted benzene derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiolates or amines.
Major Products Formed:
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Methyl-substituted benzene derivatives.
Substitution Products: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence oxidative stress pathways, signaling cascades, or metabolic processes, depending on its specific application and context.
相似化合物的比较
2,3,5-Trimethyl-1,4-benzenediol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2,3,5-Trimethyl-6-(methylthio)benzene-1,4-diol: Similar structure but with a different sulfur-containing group, leading to variations in its chemical behavior.
属性
CAS 编号 |
83857-83-4 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC 名称 |
2,3,5-trimethyl-6-methylsulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2S/c1-5-6(2)9(12)10(13-4)7(3)8(5)11/h11-12H,1-4H3 |
InChI 键 |
GGSXLODPAXFIMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C)SC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


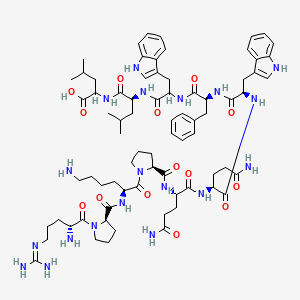
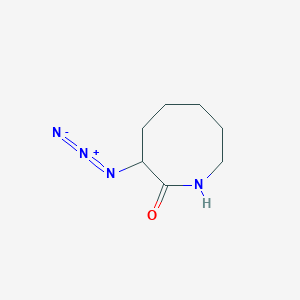
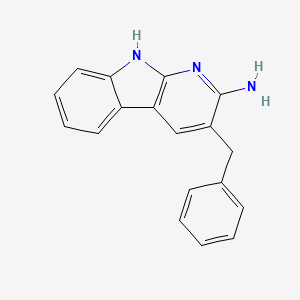
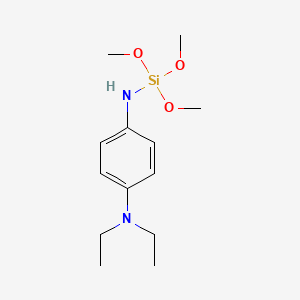
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
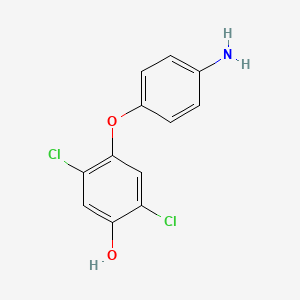
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
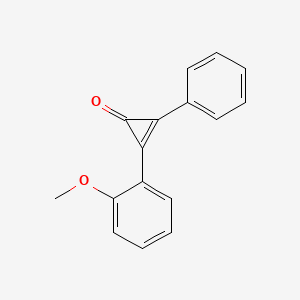
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
